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Compound of Interest

Compound Name: 2-Fluoro-5-methylhex-3-ene

Cat. No.: B15413833 Get Quote

An In-Depth Technical Guide to the Stereoisomers of 2-Fluoro-5-methylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-5-
methylhex-3-ene, a fluorinated alkene with the potential for diverse applications in medicinal

chemistry and materials science. Due to the presence of both a chiral center and a double

bond, this compound can exist as four distinct stereoisomers. This document outlines the

structural details of these isomers, proposes stereoselective synthetic strategies, and details

characterization methodologies. While specific experimental data for this exact molecule is not

extensively available in public literature, this guide leverages established principles of

stereochemistry and analogous reaction mechanisms to provide a robust theoretical framework

for its study.

Introduction to Stereoisomerism in 2-Fluoro-5-
methylhex-3-ene
The molecular structure of 2-fluoro-5-methylhex-3-ene contains two key features that give

rise to stereoisomerism: a chiral center at the second carbon (C2) and a carbon-carbon double

bond between the third and fourth carbons (C3 and C4).

Chiral Center (C2): The carbon atom bonded to the fluorine atom is attached to four different

groups (a fluorine atom, a hydrogen atom, a methyl group, and the -CH=CH-CH(CH₃)₂
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group). This asymmetry means that C2 is a stereocenter, and can exist in two different

spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-

Prelog priority rules. These two configurations result in a pair of enantiomers.

Geometric Isomerism (C=C Double Bond): The double bond between C3 and C4 is

substituted with different groups on each carbon, preventing free rotation. This gives rise to

geometric isomers, designated as (E) and (Z) based on the priority of the substituents on

each carbon of the double bond.

(E)-isomer: The higher priority groups on C3 and C4 are on opposite sides of the double

bond.

(Z)-isomer: The higher priority groups on C3 and C4 are on the same side of the double

bond.

The combination of these two stereogenic elements results in a total of four possible

stereoisomers for 2-fluoro-5-methylhex-3-ene:

(2R, 3E)-2-fluoro-5-methylhex-3-ene

(2S, 3E)-2-fluoro-5-methylhex-3-ene

(2R, 3Z)-2-fluoro-5-methylhex-3-ene

(2S, 3Z)-2-fluoro-5-methylhex-3-ene

The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z)

isomers. The relationship between an (E) isomer and a (Z) isomer with the same C2

configuration (e.g., (2R, 3E) and (2R, 3Z)) is that of diastereomers.

Physicochemical Properties
While experimental data for all stereoisomers is not available, computed properties for the (Z)-

isomer have been reported. This data can serve as a baseline for estimating the properties of

the other isomers.
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Property
(Z)-2-fluoro-5-methylhex-3-
ene (Computed)

Reference

Molecular Formula C₇H₁₃F [1]

Molecular Weight 116.18 g/mol [1]

IUPAC Name (Z)-2-fluoro-5-methylhex-3-ene [1]

SMILES CC(C)/C=C\C(C)F [1]

InChI
InChI=1S/C7H13F/c1-6(2)4-5-

7(3)8/h4-7H,1-3H3/b5-4-
[1]

Note: It is expected that the different stereoisomers will exhibit very similar molecular weights

and formulas, but may have slight differences in boiling points, densities, and refractive indices.

Enantiomeric pairs will have identical physical properties with the exception of their interaction

with plane-polarized light (optical activity).

Proposed Stereoselective Synthetic Strategies
The synthesis of specific stereoisomers of 2-fluoro-5-methylhex-3-ene requires careful control

over the formation of both the chiral center and the double bond geometry. Below are proposed

synthetic pathways based on established methodologies for the synthesis of allylic fluorides.

General Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the C-F bond and the C=C

double bond as key steps.
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2-Fluoro-5-methylhex-3-ene

Allylic Alcohol Deoxyfluorination

Allylic Halide/Sulfonate

Nucleophilic Fluorination

Carbonyl Compound
Wittig/Horner-Wadsworth-Emmons

(E)-Isomers (Z)-Isomers(2R, 3E)

(2S, 3E)

Enantiomers

(2R, 3Z)
Diastereomers

(2S, 3Z)
Diastereomers

Enantiomers
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Starting Materials

Stereoselective Synthesis

Purification (Chromatography)

Spectroscopic Analysis
(NMR, MS)

Chiral Separation
(GC/HPLC)

Biological Evaluation

Pure Stereoisomers

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Stereoisomers of 2-Fluoro-5-methylhex-3-ene].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15413833#stereoisomers-of-2-fluoro-5-methylhex-3-
ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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